molecular formula C9H8O3 B1584768 7-Hydroxychroman-2-one CAS No. 5631-67-4

7-Hydroxychroman-2-one

Cat. No.: B1584768
CAS No.: 5631-67-4
M. Wt: 164.16 g/mol
InChI Key: GPJCOQPUQUEBTB-UHFFFAOYSA-N
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Description

7-Hydroxychroman-2-one is a heterobicyclic compound . It is also known as 7-hydroxy-2-chromanone . The CAS Number of this compound is 5631-67-4 .


Synthesis Analysis

The synthesis of this compound involves the use of potassium carbonate in acetonitrile for 12 hours under reflux . In one experiment, 7-hydroxydihydrocoumarin (5.0 mmol), K2CO3 (0.15 g), and acetonitrile 25mL were mixed, and benzyl bromide was added with stirring and refluxed for 12 hours . After completion of the reaction, the mixture was cooled, suction filtered, and the filtrate was evaporated under reduced pressure to remove the solvent .


Molecular Structure Analysis

The molecular formula of this compound is C9H8O3 . The average mass is 162.142 Da and the monoisotopic mass is 162.031693 Da .


Chemical Reactions Analysis

In the presence of potassium carbonate and acetonitrile, this compound can undergo a reaction with benzyl bromide under reflux conditions . This reaction has been used in the synthesis of 7-(benzyloxy)dihydrocoumarin .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 345.5±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 148.1±21.4 °C . The index of refraction is 1.640 .

Scientific Research Applications

Synthesis and Medicinal Potential

  • A study by Asadipour et al. (2017) introduced an efficient two-step catalytic route for synthesizing novel derivatives of homoisoflavonoids, potentially important medicinally, starting from 7-hydroxychroman-4-one. These derivatives demonstrate cytotoxic activities towards human cancer cell lines, highlighting the significance of 7-hydroxychroman derivatives in medicinal chemistry (Asadipour et al., 2017).

Biomedical Imaging

  • Miao et al. (2015) developed a new class of fluorescent scaffolds, 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs), from 7-hydroxyisoflavones. AMHCs, being small, strongly fluorescent, non-toxic, and easy to link to pharmacophores, were successfully used in fluorescence microscopy imaging of cells and tissues. This study indicates the potential of 7-hydroxychroman derivatives in biomedical imaging applications (Miao et al., 2015).

Corrosion Inhibition

  • Kumar et al. (2017) investigated chromone-3-acrylic acid derivatives, including 6-hydroxy chromone-3-acrylic acid, for their potential as corrosion inhibitors for low alloy steel. Their findings indicate that these compounds, related to 7-hydroxychroman derivatives, show promising results in protecting metals against corrosion, making them applicable in materials science and engineering (Kumar et al., 2017).

Antimalarial Activity

  • Amanatie et al. (2018) synthesized 2,7-dihydroxyxanthone from xanthone and evaluated its antimalarial activities. The study demonstrated significant antiplasmodial activity against the Plasmodium falciparum strain, indicating the potential application of 7-hydroxychroman derivatives in antimalarial therapy (Amanatie et al., 2018).

Safety and Hazards

The safety information for 7-Hydroxychroman-2-one includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

7-hydroxy-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJCOQPUQUEBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305240
Record name 7-HYDROXYCHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5631-67-4
Record name 5631-67-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-HYDROXYCHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7-hydroxycoumarin (5.0 g, 0.031 mol; Aldrich Chemical Company) in absolute ethanol (200 mL) was hydrogenated under pressure in a Parr apparatus over 10% Pd/C (Catalyst; 500 mg, 50% water; Kodak Inc., Rochester, N.Y.) for 24 hours at 55° C. Thin layer chromatography (TLC; Silica gel: EtOAc/hexane: 1:1) showed completion of the reaction. The reaction mixture was then filtered over a bed of Celite (Rohm and Haas Co., Philadelphia, Pa.) and evaporated in vacuo to provide the crude product (4.5 g). A portion (2.5 g) of this material was recrystallized from toluene and dried under vaccuum to provide 7-hydroxydihydrocoumarin. Yield: 1.83 g; melting point 133°-135.5° C.;
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of hydroxycoumarin (2.0 g, TCI) in anhydrous THF (50 ml) was added with 10% palladium hydroxide/activated carbon (1.0 g, WAKO), and stirred at room temperature for 2 hours under hydrogen atmosphere. The atmosphere was replaced with nitrogen gas, and then the insoluble matters were removed by filtration through Celite. The solvent was evaporated under reduced pressure to obtain the title compound (2.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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